N,N'-1,3-Propanediylbis[2-bromoacetamide]
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Overview
Description
N,N’-1,3-Propanediylbis[2-bromoacetamide] is a chemical compound with the molecular formula C7H12Br2N2O2 and a molecular weight of 315.99 g/mol . It is primarily used as an intermediate in the synthesis of complex compounds, serving as a versatile building block for the production of various fine chemicals such as dyes and pharmaceuticals . This compound is also utilized in research and development for the production of specialty chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-1,3-Propanediylbis[2-bromoacetamide] can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of 1,3-diaminopropane with bromoacetyl bromide under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . The reaction mixture is then purified through recrystallization or chromatography to obtain the final compound .
Industrial Production Methods: In an industrial setting, the production of N,N’-1,3-Propanediylbis[2-bromoacetamide] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product . The industrial production also incorporates advanced purification techniques such as distillation and crystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: N,N’-1,3-Propanediylbis[2-bromoacetamide] undergoes various chemical reactions, including nucleophilic substitution and elimination reactions . These reactions are facilitated by the presence of the bromoacetamide groups, which are highly reactive towards nucleophiles .
Common Reagents and Conditions: Common reagents used in the reactions of N,N’-1,3-Propanediylbis[2-bromoacetamide] include nucleophiles such as amines, thiols, and alcohols . The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions of N,N’-1,3-Propanediylbis[2-bromoacetamide] depend on the specific nucleophile used. For example, the reaction with an amine can yield a substituted amide, while the reaction with a thiol can produce a thioether . These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
N,N’-1,3-Propanediylbis[2-bromoacetamide] has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of complex organic molecules . In biology, it serves as a tool for studying enzyme mechanisms and protein interactions . In medicine, it is utilized in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic properties . Additionally, in the industry, it is employed in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N,N’-1,3-Propanediylbis[2-bromoacetamide] involves its reactivity towards nucleophiles. The bromoacetamide groups in the compound are highly electrophilic, making them susceptible to nucleophilic attack . This reactivity allows the compound to participate in various substitution and elimination reactions, leading to the formation of new chemical bonds and the synthesis of complex molecules . The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
N,N’-1,3-Propanediylbis[2-bromoacetamide] can be compared with other similar compounds such as N,N’-1,3-Propanediylbis[2-chloroacetamide] and N,N’-1,3-Propanediylbis[2-iodoacetamide] . While these compounds share similar structural features, the presence of different halogen atoms (bromine, chlorine, iodine) imparts distinct reactivity and properties . For example, the bromoacetamide derivative is more reactive towards nucleophiles compared to its chloro and iodo counterparts . This unique reactivity makes N,N’-1,3-Propanediylbis[2-bromoacetamide] a valuable reagent in synthetic chemistry .
Properties
Molecular Formula |
C7H12Br2N2O2 |
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Molecular Weight |
315.99 g/mol |
IUPAC Name |
2-bromo-N-[3-[(2-bromoacetyl)amino]propyl]acetamide |
InChI |
InChI=1S/C7H12Br2N2O2/c8-4-6(12)10-2-1-3-11-7(13)5-9/h1-5H2,(H,10,12)(H,11,13) |
InChI Key |
IEJHXBYYIGKJEF-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC(=O)CBr)CNC(=O)CBr |
Origin of Product |
United States |
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